molecular formula C20H19NO3 B1608465 3-Benzoyl-7-diethylaminocoumarin CAS No. 77016-78-5

3-Benzoyl-7-diethylaminocoumarin

Cat. No.: B1608465
CAS No.: 77016-78-5
M. Wt: 321.4 g/mol
InChI Key: CPVJWBWVJUAOMV-UHFFFAOYSA-N
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Description

3-Benzoyl-7-diethylaminocoumarin is a notable compound in the field of organic chemistry, particularly valued for its applications as a fluorescent dye. This substance, a derivative of coumarin, is recognized for its vivid fluorescence properties, which make it a valuable tool in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-Benzoyl-7-diethylaminocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmaceutical properties Coumarins are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Coumarins are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism . The impact on these pathways can lead to a range of downstream effects, including modulation of immune response, alteration of cellular function, and potential therapeutic effects.

Result of Action

Coumarins are known to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways . These effects can contribute to the compound’s overall biological activity and potential therapeutic effects.

Action Environment

The action of this compound, like other coumarins, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-7-diethylaminocoumarin typically involves the condensation of 3-acetyl-7-diethylaminocoumarin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods often employ one-pot synthesis techniques to streamline the process and reduce costs. These methods include the von Pechmann condensation, Knoevenagel condensation, and Baylis-Hillman reaction . These reactions are favored for their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-7-diethylaminocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzoyl-7-diethylaminocoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of cellular processes due to its fluorescence properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the manufacturing of fluorescent dyes and pigments

Comparison with Similar Compounds

  • 3-Acetyl-7-diethylaminocoumarin
  • 7-Diethylaminocoumarin-3-carbaldehyde
  • 3-Azolyl-7-diethylaminocoumarin derivatives

Uniqueness: 3-Benzoyl-7-diethylaminocoumarin stands out due to its high quantum yield and strong ICT effect, which enhance its fluorescence properties. This makes it more effective as a fluorescent probe compared to other similar compounds .

Properties

IUPAC Name

3-benzoyl-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVJWBWVJUAOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399123
Record name 3-BENZOYL-7-DIETHYLAMINOCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77016-78-5
Record name 3-BENZOYL-7-DIETHYLAMINOCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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